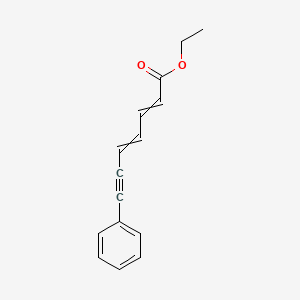

Ethyl 7-phenylhepta-2,4-dien-6-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-phenylhepta-2,4-dien-6-ynoate is a chemical compound with the molecular formula C15H14O2 It is known for its unique structure, which includes a phenyl group attached to a hepta-dien-ynoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-phenylhepta-2,4-dien-6-ynoate typically involves the reaction of ethyl acetoacetate with phenylacetylene under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The process involves the formation of a conjugated system through a series of addition and elimination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the compound is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-phenylhepta-2,4-dien-6-ynoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alkenes.

Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alkanes, alkenes

Substitution: Substituted phenylhepta-dien-ynoates

Scientific Research Applications

Ethyl 7-phenylhepta-2,4-dien-6-ynoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 7-phenylhepta-2,4-dien-6-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions. Additionally, the compound’s conjugated system allows it to participate in electron transfer processes, making it useful in redox reactions.

Comparison with Similar Compounds

Ethyl 7-phenylhepta-2,4-dien-6-ynoate can be compared to other similar compounds, such as:

Ethyl 7-phenylhepta-2,4-dien-6-ynoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Ethyl 7-phenylhepta-2,4-dien-6-yn-1-ol: Similar structure but with a hydroxyl group instead of an ester group.

Ethyl 7-phenylhepta-2,4-dien-6-yn-1-amine: Similar structure but with an amine group instead of an ester group.

Biological Activity

Ethyl 7-phenylhepta-2,4-dien-6-ynoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the chemical properties, biological activities, and relevant case studies associated with this compound.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS No. | 919090-75-8 |

| Molecular Formula | C15H14O2 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | MROKHDWPEGLYIS-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Study Findings : A study explored the antimicrobial effects of similar compounds, revealing that those with conjugated systems like this compound demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways.

- Mechanism of Action : The compound appears to interact with specific cellular targets involved in cell proliferation and survival. It may inhibit key enzymes responsible for tumor growth .

- Case Studies : In vitro studies have shown that this compound can reduce cell viability in several cancer cell lines, including breast and prostate cancer cells. The IC50 values obtained from these studies indicate a promising therapeutic index .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Reagents : Ethyl acetoacetate and phenylacetylene.

- Catalysts : Sodium ethoxide or potassium tert-butoxide are commonly used to facilitate the reaction.

- Process Overview : The synthesis involves a series of addition and elimination reactions leading to the formation of the conjugated system characteristic of this compound .

Research Applications

This compound is not only significant for its biological activities but also serves as a valuable building block in organic synthesis:

- Chemical Research : It is used in the development of more complex organic molecules and as a ligand in coordination chemistry .

- Pharmaceutical Development : The compound is being explored for its potential use in drug development, particularly for creating new therapeutic agents targeting various diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 7-phenylhepta-2,4-dien-6-ynoate in laboratory settings?

- Methodological Answer : The compound can be synthesized via a palladium-catalyzed cross-coupling reaction. A validated procedure involves:

- Catalysts : PdCl₂ (4.9 μmol), dpca (6.5 μmol), and CuI (16.3 μmol) .

- Reagents : (2E,4E)-7-Phenylhepta-2,4-dien-1-ol (0.163 mmol) and TBAF (tetrabutylammonium fluoride) for deprotection .

- Solvent : Tetrahydrofuran (THF) under inert conditions .

- Purification : Column chromatography (20% diethyl ether/hexanes) yields the product as a colorless oil (72% yield) .

Key considerations include maintaining anhydrous conditions and optimizing catalyst ratios to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for alkene proton signals (δ 5.5–6.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm) and sp² carbons (δ ~120–140 ppm) are diagnostic .

- IR Spectroscopy : Strong C=O stretch (~1720 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (M⁺) consistent with the molecular formula C₁₅H₁₄O₂ .

Q. What are the known stability considerations and optimal storage conditions for this compound?

- Methodological Answer :

- Stability : Limited data are available, but the compound is stable under recommended storage conditions (2–8°C, inert atmosphere) .

- Decomposition Risks : Avoid exposure to light, moisture, and oxidizing agents. Monitor for discoloration or precipitation as indicators of degradation .

- Storage : Use amber vials under argon or nitrogen. Long-term stability studies are recommended for novel derivatives .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Variable Selection :

- Independent Variables : Catalyst type (e.g., Pd vs. Ni), solvent polarity, temperature .

- Dependent Variables : Reaction yield, regioselectivity, and byproduct formation .

- Experimental Design :

Perform kinetic studies to determine rate laws under varying conditions.

Use deuterium-labeling or computational modeling to probe reaction mechanisms.

Compare results with analogous substrates (e.g., alkyl vs. aryl substituents) to assess electronic effects .

Q. What strategies are recommended for resolving contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-validate data using multiple techniques (e.g., 2D NMR for assignment confirmation) .

- Replication : Reproduce synthetic conditions from conflicting studies to identify procedural variables (e.g., solvent purity, temperature gradients) .

- Collaboration : Share raw spectral data via open-access platforms for peer verification .

Q. How can computational chemistry methods be applied to predict the electronic properties or reaction pathways of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and electrophilic sites .

- Molecular Dynamics : Simulate solvent effects on reaction intermediates to refine mechanistic hypotheses .

- Validation : Compare computational results with experimental kinetics or spectroscopic data to assess accuracy .

Q. Data Contradiction and Analysis Framework

Q. How should researchers address discrepancies in toxicity or safety data for this compound?

- Methodological Answer :

- Toxicological Review : Cross-reference hazard classifications from IARC, ACGIH, and OSHA, noting thresholds (e.g., ≥0.1% carcinogen content) .

- Risk Assessment : Conduct dose-response studies in cell lines (e.g., IC₅₀ determination) and compare with structural analogs .

- Uncertainty Documentation : Clearly report limitations (e.g., lack of chronic exposure data) in publications .

Q. Guidance for Extended Essays or Theses

Q. How to formulate a focused research question for a study involving this compound?

- Methodological Answer :

- Structure : Include independent/dependent variables (e.g., "How does solvent polarity (IV) affect the yield (DV) of this compound in Pd-catalyzed reactions?") .

- Scope : Avoid overly broad questions (e.g., "What are the properties of this compound?") in favor of hypothesis-driven inquiries .

- Validation : Pilot experiments and literature meta-analyses help refine the question .

Properties

CAS No. |

919090-75-8 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

ethyl 7-phenylhepta-2,4-dien-6-ynoate |

InChI |

InChI=1S/C15H14O2/c1-2-17-15(16)13-9-4-3-6-10-14-11-7-5-8-12-14/h3-5,7-9,11-13H,2H2,1H3 |

InChI Key |

MROKHDWPEGLYIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC=CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.